![molecular formula C18H22N4O3 B2939676 6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione CAS No. 336880-64-9](/img/structure/B2939676.png)
6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione
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Overview
Description
Compounds with structures similar to the one you provided often exhibit interesting chemical and biological properties. For example, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is known for its broad range of chemical and biological properties . It’s the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydrazonoyl halides . For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques like NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions with hydrazonoyl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 4-Aminoantipyrine, a compound with a somewhat similar structure, is a powder that is soluble in water .Scientific Research Applications
Antimicrobial Research
Pyrimidine derivatives have been studied for their antimicrobial properties. Compounds with similar structures have shown good antimicrobial potential, which suggests that this compound could be researched for use in developing new antimicrobial agents .
Apoptosis Agonists
Some pyrimidine derivatives have been predicted to exhibit activity as apoptosis agonists. This means they could potentially be used in cancer research to induce programmed cell death in cancerous cells .
Chemical Synthesis
Pyrimidine derivatives are often used as intermediates in chemical synthesis. They can be used to create a variety of other compounds with diverse biological activities .
Pharmacological Studies
Due to their varied biological activities, pyrimidine derivatives are frequently studied in pharmacology for their therapeutic potential in treating different diseases .
Mechanism of Action
The mechanism of action of similar compounds often involves interactions with biological targets. For example, derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-amino-1,3-dimethyl-5-[2-(3-phenylpyrrolidin-1-yl)acetyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-20-16(19)15(17(24)21(2)18(20)25)14(23)11-22-9-8-13(10-22)12-6-4-3-5-7-12/h3-7,13H,8-11,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMUBIQJEKIMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)CN2CCC(C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1,3-dimethyl-5-[2-(3-phenyl-1-pyrrolidinyl)acetyl]-2,4(1H,3H)-pyrimidinedione |
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